molecular formula C6H7F3O2 B042193 Ethyl 4,4,4-trifluorocrotonate CAS No. 25597-16-4

Ethyl 4,4,4-trifluorocrotonate

Cat. No. B042193
CAS RN: 25597-16-4
M. Wt: 168.11 g/mol
InChI Key: ZKRJCMKLCDWROR-ONEGZZNKSA-N
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Description

Synthesis Analysis

Ethyl 4,4,4-trifluorocrotonate is synthesized through various methods, including the addition of thiols to the compound, catalyzed by alkylamines and ammonia, to yield 3-thiolation products without the need for a catalyst at high temperatures (Karimova et al., 2003). Another synthesis method involves its regio- and stereo-specific preparation from ethyl 4,4,4-trifluoro-2-butynote, leading to derivatives containing the trifluoromethyl group upon reaction with terminal alkynes (Qing & Zhang, 1997).

Molecular Structure Analysis

The molecular structure of ethyl 4,4,4-trifluorocrotonate includes a carbon chain with a trifluoromethyl group and a double bond, contributing to its reactivity as a Michael acceptor and a dienophile. This structure is pivotal for its use in synthesizing trifluoromethyl-substituted molecules, with the trifluoromethyl group playing a significant role in its chemical reactivity and physical properties.

Chemical Reactions and Properties

This compound readily undergoes reactions such as the addition of thiols and aminothiols, leading to the formation of thiolation products. These reactions are facilitated by the presence of catalytic amounts of alkylamines and ammonia, indicating the compound's reactivity towards nucleophiles (Karimova et al., 2003).

Scientific Research Applications

Application 1: Michael Reaction

  • Summary of the Application: The Michael reaction is a powerful method in organic synthesis for the formation of carbon-carbon bonds. Ethyl 4,4,4-trifluorocrotonate is used as a reagent in this reaction .
  • Methods of Application: The Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni (II) complex of the Schiff base of glycine with (S)- o- [N- (N -benzylprolyl)amino]benzophenone was studied .

Application 2: Synthesis of Pyroglutamic Acid

  • Summary of the Application: Ethyl 4,4,4-trifluorocrotonate is used in the synthesis of (2 S,3 S)-3-methyl- and (2 S,3 S)-3-trifluoromethylpyroglutamic acid .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Ethyl 4,4,4-trifluorocrotonate has been used in the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid . It undergoes diastereoselective Michael addition reaction with ethyl crotonate . This suggests potential future directions in the synthesis of other compounds.

properties

IUPAC Name

ethyl (E)-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRJCMKLCDWROR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282600
Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluorocrotonate

CAS RN

25597-16-4, 406-10-0
Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
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Record name Ethyl 4,4,4-trifluorocrotonate
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Record name NSC374114
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-4,4,4-trifluoro-2-butenoate
Source EPA DSSTox
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Record name 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E)
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Record name 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
ET McBee, OR Pierce, DD Smith - Journal of the American …, 1954 - ACS Publications
In a previous paper3 it was reported that the hy-drolysis of ethyl 4, 4, 4-trifluorocrotonate with aqueous base resulted in hydration of the double bond. This gave substanceto the belief …
Number of citations: 17 pubs.acs.org
XQ Dong, X Fang, CJ Wang - Organic Letters, 2011 - ACS Publications
The first asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates for the construction of a stereogenic center bearing a unique trifluoromethyl group and a sulfur atom has …
Number of citations: 82 pubs.acs.org
NM Karimova, AA Glazkov, AV Ignatenko… - Russian chemical …, 2003 - Springer
Ethyl 4,4,4-trifluorocrotonate 1 readily adds aliphatic and aromatic thiols and aminothiols at the double bond in the presence of catalytic amounts of alkylamines and ammonia to give 3-…
Number of citations: 6 link.springer.com
T Afshari, M Mohsennia, MR Sameti - Structural Chemistry, 2021 - Springer
The mechanism and the selectivity of Diels-Alder (DA) reaction between 2,4–dimethyl–5–ethoxyoxazole (DE 4) and ethyl 4,4,4–trifluorocrotonate (ET 5) at 298 K in the presence of …
Number of citations: 1 link.springer.com
VA Soloshonok, DV Avilov, VP Kukhar, L Van Meervelt… - Tetrahedron letters, 1997 - Elsevier
The stereochemical outcome of the Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]…
Number of citations: 93 www.sciencedirect.com
A Kondoh, M Terada - Chemistry–A European Journal, 2021 - Wiley Online Library
A formal reductive [3+2] annulation of 4,4,4‐trifluorocrotonate and α‐iminoketones was developed under Brønsted base catalysis. A single phosphazene base efficiently catalyzes the …
XQ Dong, X Fang, HY Tao, X Zhou… - Advanced Synthesis & …, 2012 - Wiley Online Library
A new protocol for the efficient construction of chiral trifluoromethylated building blocks was developed via organocatalyzed sulfa‐Michael addition of thiols to the cost‐efficient trans‐…
Number of citations: 64 onlinelibrary.wiley.com
D Gestmann, AJ Laurent, EG Laurent - Journal of fluorine chemistry, 1996 - Elsevier
The addition of the racemic Schiff base ethyl N-(diphenylmethylene)glycinate (2), from glycine ester, to ethyl-4,4,4-trifluorocrotonate gives, according to the experimental conditions, one …
Number of citations: 24 www.sciencedirect.com
Y Gong, K Kato, H Kimoto - Journal of Fluorine Chemistry, 2000 - Elsevier
Palladium-catalyzed Heck reactions of ethyl (E)-4,4,4-trifluorocrotonate 1 with aryl bromides 2a–f gave an unexpected α-arylated compound 4, ethyl (Z)-2-aryl-4,4,4-trifluorocrotonate, …
Number of citations: 14 www.sciencedirect.com
QH Li, ZY Xue, HY Tao, CJ Wang - Tetrahedron Letters, 2012 - Elsevier
A direct and facile access to highly substituted exo-pyrrolidines bearing a unique trifluoromethyl group is developed via Cu(I)/DTBM-BIPHEP-catalyzed asymmetric 1,3-dipolar …
Number of citations: 60 www.sciencedirect.com

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